molecular formula C18H25N B11803687 1-(Adamantan-1-yl)-2-phenylethanamine

1-(Adamantan-1-yl)-2-phenylethanamine

Katalognummer: B11803687
Molekulargewicht: 255.4 g/mol
InChI-Schlüssel: DKEUCALWXMZEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Adamantan-1-yl)-2-phenylethanamine is a compound that combines the unique structural features of adamantane and phenylethanamine. Adamantane, a highly symmetrical polycyclic hydrocarbon, is known for its rigidity and stability, while phenylethanamine is a simple organic compound with a phenyl group attached to an ethylamine chain. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(Adamantan-1-yl)-2-phenylethanamine typically involves the reaction of adamantane derivatives with phenylethanamine. One common method includes the alkylation of phenylethanamine with an adamantane derivative under basic conditions. Industrial production methods often involve the use of catalysts to improve yield and selectivity. For example, the reaction of adamantanecarboxylic acid with enamides can produce N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .

Analyse Chemischer Reaktionen

1-(Adamantan-1-yl)-2-phenylethanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(Adamantan-1-yl)-2-phenylethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Adamantan-1-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the phenylethanamine part interacts with receptors or enzymes. For example, it can inhibit heme oxygenase 1, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

1-(Adamantan-1-yl)-2-phenylethanamine can be compared with other adamantane derivatives and phenylethanamine analogs:

Eigenschaften

Molekularformel

C18H25N

Molekulargewicht

255.4 g/mol

IUPAC-Name

1-(1-adamantyl)-2-phenylethanamine

InChI

InChI=1S/C18H25N/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-17H,6-12,19H2

InChI-Schlüssel

DKEUCALWXMZEBF-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.